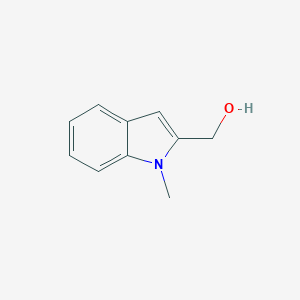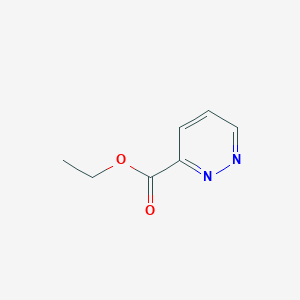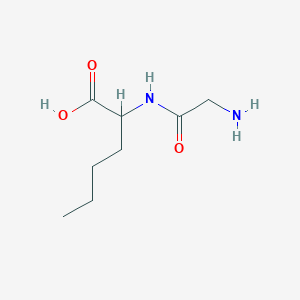
Tris(eta5-2,4-cyclopentadien-1-yl)cerium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(eta5-2,4-cyclopentadien-1-yl)cerium is a chemical compound with the formula C15H15Ce . It is an organometallic compound of cerium, a rare earth element .
Molecular Structure Analysis
The molecular structure of Tris(eta5-2,4-cyclopentadien-1-yl)cerium consists of a cerium atom bonded to three cyclopentadienyl rings . The molecular weight of the compound is 335.396 .Physical And Chemical Properties Analysis
Tris(eta5-2,4-cyclopentadien-1-yl)cerium appears as a yellow powder . It has a melting point of 452 °C and a boiling point of 230-240 °C . The compound is insoluble in water .Aplicaciones Científicas De Investigación
Organometallic Chemistry
Tris(cyclopentadienyl)cerium is an organometallic compound. Organometallics are useful reagents, catalysts, and precursor materials with applications in various fields such as thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
Thin Film Electroluminescent Display Applications
Tris(cyclopentadienyl)cerium has been evaluated as a potential dopant source in Atomic Layer Deposition (ALE) and Chemical Vapor Deposition (CVD) of Ce-doped strontium sulfide (SrS:Ce) for thin-film electroluminescent display applications .
Complexing Rare Earth Elements
The cyclopentadienyl (Cp) ligand, a component of Tris(cyclopentadienyl)cerium, has been used for complexing rare earth elements since 1954 .
Actinide Complexes
The first related actinide (An) complex, (Cp)3UCl, synthesized by Reynolds and Wilkinson in 1956, was actually the first isolated organouranium compound. Since then, numerous An cyclopentadienyl derivatives have been synthesized and characterized .
Stabilization of Oxidation States
A special application of Cp-derivative ligands is based on their efficient stabilization of the +2 oxidation states of lanthanide (Ln) and middle-row An elements .
Metal-Ligand Interactions
The structure and bonding properties of 16 complexes formed by trivalent f elements (M=U, Np, Pu and lanthanides except for Pm and Pr) with cyclopentadienyl (Cp) and cyclohexylisonitrile (C≡NCy) ligands, (Cp)3M(C≡NCy), were studied by a joint experimental (XRD, NMR) and theoretical (DFT) analysis .
Propiedades
IUPAC Name |
cerium(3+);cyclopenta-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5.Ce/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGBXTFCUISDFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ce+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Ce |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(cyclopentadienyl)cerium | |
CAS RN |
1298-53-9 |
Source


|
| Record name | Tris(eta5-2,4-cyclopentadien-1-yl)cerium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001298539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(η5-2,4-cyclopentadien-1-yl)cerium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate](/img/structure/B73447.png)


![3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid](/img/structure/B73451.png)



